molecular formula C29H32F3N5O4S B15150504 2-[1-(4-methoxyphenyl)-3-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide

2-[1-(4-methoxyphenyl)-3-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide

Cat. No.: B15150504
M. Wt: 603.7 g/mol
InChI Key: XSZMCBCIKUQCOH-UHFFFAOYSA-N
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Description

2-[1-(4-methoxyphenyl)-3-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines several functional groups, making it a subject of interest for researchers.

Properties

Molecular Formula

C29H32F3N5O4S

Molecular Weight

603.7 g/mol

IUPAC Name

2-[1-(4-methoxyphenyl)-3-[3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide

InChI

InChI=1S/C29H32F3N5O4S/c1-4-16-41-23-10-6-20(7-11-23)33-26(38)18-24-27(39)37(21-8-12-22(40-3)13-9-21)28(42)35(24)14-5-15-36-19(2)17-25(34-36)29(30,31)32/h6-13,17,24H,4-5,14-16,18H2,1-3H3,(H,33,38)

InChI Key

XSZMCBCIKUQCOH-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CCCN3C(=CC(=N3)C(F)(F)F)C)C4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-methoxyphenyl)-3-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the pyrazole ring, followed by the introduction of the methoxyphenyl and propoxyphenyl groups. The final step involves the formation of the thioxoimidazolidinone ring under specific reaction conditions, such as controlled temperature and pH.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of catalysts, automated reaction systems, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-methoxyphenyl)-3-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[1-(4-methoxyphenyl)-3-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[1-(4-methoxyphenyl)-3-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as its role in inhibiting a particular enzyme or modulating a signaling pathway.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[1-(4-methoxyphenyl)-3-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide apart is its unique combination of functional groups, which confer specific chemical and biological properties

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